1-Bromo-1-(5-bromo-2-(fluoromethyl)phenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-1-(5-bromo-2-(fluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H9Br2FO and a molecular weight of 323.98 g/mol This compound is characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, making it a halogenated aromatic ketone
Vorbereitungsmethoden
The synthesis of 1-Bromo-1-(5-bromo-2-(fluoromethyl)phenyl)propan-2-one typically involves the bromination of 1-(5-bromo-2-(fluoromethyl)phenyl)propan-2-one. The reaction is carried out under controlled conditions using bromine as the brominating agent. The reaction conditions include maintaining a specific temperature and using a solvent such as acetic acid or dichloromethane to facilitate the reaction . Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Bromo-1-(5-bromo-2-(fluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts and temperature control to optimize the reaction outcomes.
Wissenschaftliche Forschungsanwendungen
1-Bromo-1-(5-bromo-2-(fluoromethyl)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of halogenated aromatic compounds.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Bromo-1-(5-bromo-2-(fluoromethyl)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine atoms can form strong interactions with biological molecules, leading to inhibition or activation of specific pathways. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-1-(5-bromo-2-(fluoromethyl)phenyl)propan-2-one can be compared with other halogenated aromatic ketones, such as:
- 1-Bromo-1-(4-chlorophenyl)propan-2-one
- 1-Bromo-1-(3-fluorophenyl)propan-2-one
- 1-Bromo-1-(2-iodophenyl)propan-2-one
These compounds share similar structural features but differ in the type and position of halogen atoms, which can influence their reactivity and applications. The presence of different halogens can lead to variations in chemical behavior, biological activity, and industrial uses .
Eigenschaften
Molekularformel |
C10H9Br2FO |
---|---|
Molekulargewicht |
323.98 g/mol |
IUPAC-Name |
1-bromo-1-[5-bromo-2-(fluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H9Br2FO/c1-6(14)10(12)9-4-8(11)3-2-7(9)5-13/h2-4,10H,5H2,1H3 |
InChI-Schlüssel |
LMYHDXSXWNXBFK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C1=C(C=CC(=C1)Br)CF)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.